molecular formula C13H8ClFO2 B8785934 4-Fluorophenyl 2-chlorobenzoate CAS No. 2069-50-3

4-Fluorophenyl 2-chlorobenzoate

Cat. No.: B8785934
CAS No.: 2069-50-3
M. Wt: 250.65 g/mol
InChI Key: FRFNREGZFUIBPK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-chlorobenzoate is an aromatic ester compound comprising a 2-chlorobenzoate moiety esterified with a 4-fluorophenyl group. Its molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 258.66 g/mol. The compound features two halogen substituents: a chlorine atom at the ortho position of the benzoate ring and a fluorine atom at the para position of the phenyl ester group. These substituents influence its electronic, steric, and physicochemical properties, making it relevant in synthetic chemistry, material science, and pharmaceutical research .

Properties

CAS No.

2069-50-3

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

(4-fluorophenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-11(12)13(16)17-10-7-5-9(15)6-8-10/h1-8H

InChI Key

FRFNREGZFUIBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 4-fluorophenyl 2-chlorobenzoate, differing in ester groups or halogen substitution patterns:

Compound Name Molecular Formula Substituents (Benzoate/Phenyl) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-chlorobenzoate C₈H₇ClO₂ Benzoate: 2-Cl; Ester: Methyl 170.59 Higher volatility, used as intermediate in organic synthesis
2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate C₁₅H₈ClF₂O₃ Benzoate: 2,4-diF; Ester: 4-Cl-phenyl 325.68 Melting point: 376–377 K; used in photolysis and heterocycle synthesis
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ Benzoate: 4-Cl, 2-F; Ester: Methyl 188.58 Dual halogenation enhances lipophilicity
2-Acetyl-4-methylphenyl 2-chlorobenzoate C₁₆H₁₃ClO₃ Benzoate: 2-Cl; Ester: 4-Me, 2-acetyl-phenyl 288.73 Steric hindrance affects reactivity

Key Observations :

  • Electron-Withdrawing Effects : Fluorine at the para position of the phenyl ester enhances electron-withdrawing character, influencing the compound’s stability and reactivity in photolytic or catalytic processes .

Physicochemical Properties

  • Melting Points : Halogenated analogs generally exhibit higher melting points due to intermolecular forces. For example, 2-(4-chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate melts at 376–377 K, attributed to hydrogen bonding (C–H···O) and π-π stacking in its crystal lattice . This compound likely has a comparable melting point, though exact data are unavailable.
  • Solubility: The 4-fluorophenyl group increases hydrophobicity compared to methyl esters (e.g., methyl 2-chlorobenzoate), reducing aqueous solubility but improving compatibility with nonpolar solvents .

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